REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([CH3:16])[N:6]=[C:7]3[C:12]=2[CH:11]=[CH:10][CH:9]=[CH:8]3)[CH:3]=1.[BH4-].[Na+].FC(F)(F)C(O)=O.C1C=CC2C3C=CC=CC=3NCC=2C=1.C(N(CC)CC)C.[CH3:47][O:48][C:49]1[CH:50]=[C:51]([S:55](Cl)(=[O:57])=[O:56])[CH:52]=[CH:53][CH:54]=1>O1CCCC1.ClCCl>[CH:2]1[CH:15]=[CH:14][C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][CH2:5][C:4]=2[CH:3]=1.[F:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:6]([S:55]([C:51]1[CH:52]=[CH:53][CH:54]=[C:49]([O:48][CH3:47])[CH:50]=1)(=[O:57])=[O:56])[CH:5]2[CH3:16] |f:1.2|
|
Name
|
8-fluoro-6-methylphenanthridine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C3C=CC=CC3=C2C=C1)C
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)CNC3=C2C=CC=C3
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by re-crystallization from a mixture of ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)CNC3=C2C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(N(C=3C=CC=CC3C2=CC1)S(=O)(=O)C1=CC(=CC=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |